molecular formula C11H13NO3 B8743341 2-Benzyl-2-formamidoacetic acid methyl ester

2-Benzyl-2-formamidoacetic acid methyl ester

Cat. No. B8743341
M. Wt: 207.23 g/mol
InChI Key: OPHMCBWUQRAKEO-UHFFFAOYSA-N
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Patent
US07608619B2

Procedure details

Cyanomethyl formate (Aldrich, Order No. 453579, 5.05 g, 59.3 mmole) was suspended together with the phenylalanine methyl ester hydrochloride (Aldrich, Order No. 525472, 12.80 g, 59.3 mmole) in 80 ml dichloromethane and cooled to 0° C. in an ice bath. Triethylamine (6.01 g, 59.3 mmole) dissolved in 15 ml of dichloromethane was then added and the mixture was stirred for 16 hours at room temperature. A clear solution formed. In order to work up the mixture the latter was diluted with 100 ml of dichloromethane and washed firstly with 200 ml of saturated NaHCO3 solution and then twice with saturated NaCl solution. The organic phase was dried over magnesium sulfate and concentrated by evaporation. The product obtained was used without further purification for the next stage.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
6.01 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](OCC#N)=[O:2].Cl.[CH3:8][O:9][C:10](=[O:20])[C@H:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH2:12].C(N(CC)CC)C>ClCCl>[CH:1]([NH:12][CH:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:10]([O:9][CH3:8])=[O:20])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C(=O)OCC#N
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CC1=CC=CC=C1)=O
Step Three
Name
Quantity
6.01 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
A clear solution formed
WASH
Type
WASH
Details
washed firstly with 200 ml of saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was used without further purification for the next stage

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(=O)NC(C(=O)OC)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07608619B2

Procedure details

Cyanomethyl formate (Aldrich, Order No. 453579, 5.05 g, 59.3 mmole) was suspended together with the phenylalanine methyl ester hydrochloride (Aldrich, Order No. 525472, 12.80 g, 59.3 mmole) in 80 ml dichloromethane and cooled to 0° C. in an ice bath. Triethylamine (6.01 g, 59.3 mmole) dissolved in 15 ml of dichloromethane was then added and the mixture was stirred for 16 hours at room temperature. A clear solution formed. In order to work up the mixture the latter was diluted with 100 ml of dichloromethane and washed firstly with 200 ml of saturated NaHCO3 solution and then twice with saturated NaCl solution. The organic phase was dried over magnesium sulfate and concentrated by evaporation. The product obtained was used without further purification for the next stage.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step Two
Quantity
6.01 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](OCC#N)=[O:2].Cl.[CH3:8][O:9][C:10](=[O:20])[C@H:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[NH2:12].C(N(CC)CC)C>ClCCl>[CH:1]([NH:12][CH:11]([CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:10]([O:9][CH3:8])=[O:20])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
C(=O)OCC#N
Step Two
Name
Quantity
12.8 g
Type
reactant
Smiles
Cl.COC([C@@H](N)CC1=CC=CC=C1)=O
Step Three
Name
Quantity
6.01 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
A clear solution formed
WASH
Type
WASH
Details
washed firstly with 200 ml of saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
was used without further purification for the next stage

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(=O)NC(C(=O)OC)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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